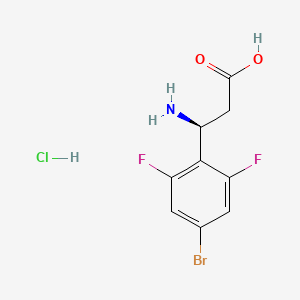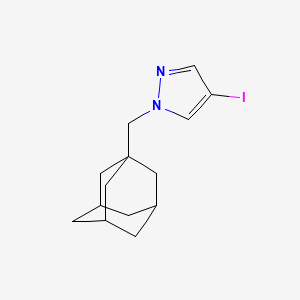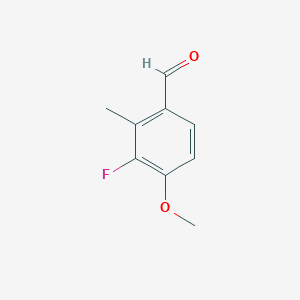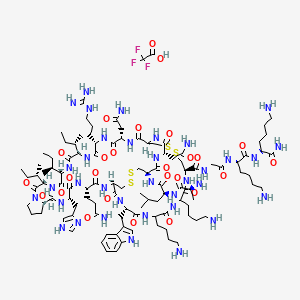
tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound features a unique structure that includes a tert-butyl group, a cyclohexyl group, a thiazolyl group, and a pyrrolidinyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the thiazolyl group: This step involves the reaction of 4-hydroxybenzoyl chloride with thioamide under basic conditions to form the thiazolyl ring.
Synthesis of the pyrrolidinyl group: The pyrrolidinyl group is synthesized by reacting an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling reactions: The thiazolyl and pyrrolidinyl groups are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl bromide and a strong base like sodium hydride.
Final assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or cyclohexyl groups using reagents like alkyl halides or nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds within the molecule, leading to the formation of smaller fragments.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, and strong bases.
Hydrolysis: Hydrochloric acid, sodium hydroxide, and enzymatic hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biochemistry: It can be used as a probe to study protein-ligand interactions and enzyme mechanisms.
Chemical Biology: The compound can serve as a tool for investigating cellular pathways and molecular targets.
Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
Mecanismo De Acción
The mechanism of action of tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling events that lead to a biological response.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(ethyl)carbamate
- tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(propyl)carbamate
Uniqueness
The uniqueness of tert-Butyl ((S)-1-(((S)-1-cyclohexyl-2-((S)-2-(4-(4-hydroxybenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)amino)-1-oxopropan-2-yl)(methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C31H42N4O6S |
|---|---|
Peso molecular |
598.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-10-7-6-8-11-20)29(39)35-17-9-12-24(35)28-32-23(18-42-28)26(37)21-13-15-22(36)16-14-21/h13-16,18-20,24-25,36H,6-12,17H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1 |
Clave InChI |
ODTTWSLMTLBNIN-LQGLAIQGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)O)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)







